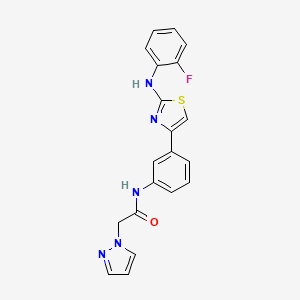

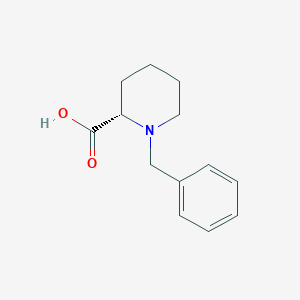

![molecular formula C13H15FN2O2 B2631760 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole CAS No. 2195936-91-3](/img/structure/B2631760.png)

6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .

Chemical Reactions Analysis

This compound is a derivative of fluroxypyr [69377-81-7] and is used in the field of herbicides . The name “fluroxypyr-meptyl” is approved in China .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole:

Antibacterial Activity

6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole has shown promising antibacterial properties. Research indicates that derivatives of this compound can inhibit the growth of certain bacterial strains, such as Staphylococcus aureus. This makes it a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Anticancer Research

This compound is also being explored for its anticancer properties. The benzoxazole scaffold is known for its ability to interfere with cancer cell proliferation. Modifications of 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole have been studied for their cytotoxic effects on various cancer cell lines, providing a basis for developing new anticancer drugs .

Neuroprotective Agents

Research has shown that benzoxazole derivatives can act as neuroprotective agents. 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole is being investigated for its potential to protect neurons from oxidative stress and other neurotoxic conditions. This application is particularly relevant for diseases like Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is another area of interest. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This could be particularly useful in conditions like rheumatoid arthritis and inflammatory bowel disease .

Antipsychotic Applications

6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole is a key intermediate in the synthesis of paliperidone, an antipsychotic medication used to treat schizophrenia. Its role in the production of such drugs highlights its importance in psychiatric medicine .

Anticonvulsant Research

The compound is also being studied for its anticonvulsant properties. Benzoxazole derivatives have been found to exhibit significant anticonvulsant activity, which could lead to the development of new treatments for epilepsy and other seizure disorders .

Serotonergic and Dopaminergic Receptor Affinity

Research has shown that benzoxazole derivatives can have a high affinity for serotonergic and dopaminergic receptors. This makes 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole a potential candidate for developing drugs that target these receptors, which are implicated in a variety of neurological and psychiatric disorders .

Acetylcholinesterase Inhibition

Finally, this compound is being explored for its ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This application is particularly relevant for the treatment of Alzheimer’s disease, where acetylcholinesterase inhibitors are used to increase acetylcholine levels in the brain .

These diverse applications highlight the significant potential of 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole in various fields of scientific research and medicine.

Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity

Propriétés

IUPAC Name |

6-fluoro-2-(1-methylpiperidin-4-yl)oxy-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2/c1-16-6-4-10(5-7-16)17-13-15-11-3-2-9(14)8-12(11)18-13/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHWKQDICMQVCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=NC3=C(O2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

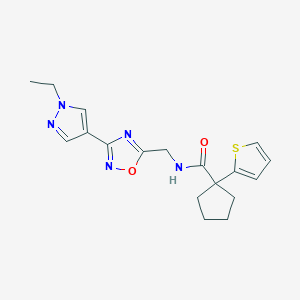

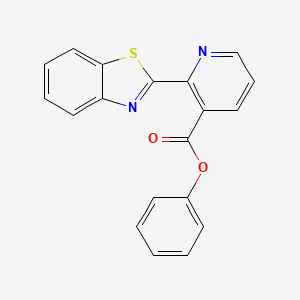

![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)

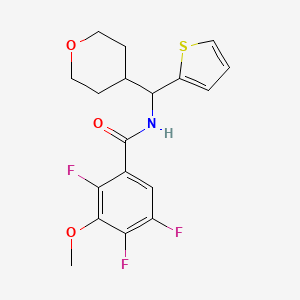

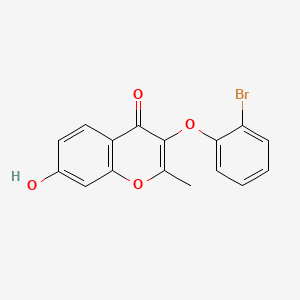

![2-chloro-6-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2631686.png)

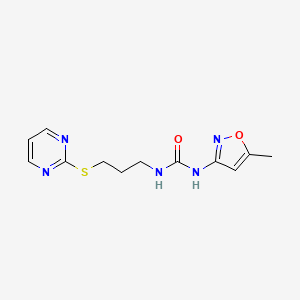

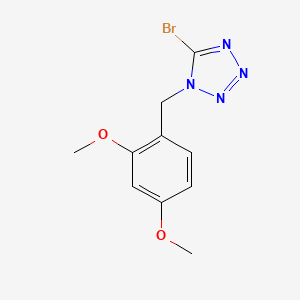

![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2631693.png)

![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)

![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)